Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-

Vue d'ensemble

Description

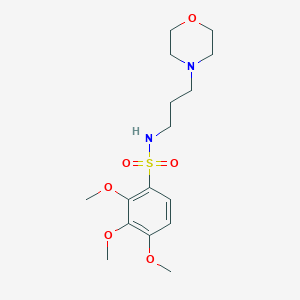

Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- is a complex organic compound with a molecular formula of C13H21N3O3S. This compound is characterized by the presence of a benzenesulfonamide group, a morpholine ring, and three methoxy groups attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- typically involves the reaction of benzenesulfonyl chloride with N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base.

Major Products Formed

Oxidation: Formation of benzenesulfonic acid derivatives.

Reduction: Formation of benzenesulfonamide derivatives with amine groups.

Substitution: Formation of benzenesulfonamide derivatives with various substituted groups.

Applications De Recherche Scientifique

Biological Activities

Benzenesulfonamides are known for their diverse biological activities. Although the specific biological activity of N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-benzenesulfonamide has not been fully characterized, the following potential applications have been identified:

- Antimicrobial Activity : Compounds in this class often exhibit antimicrobial properties. Research into their mechanism of action could lead to new antibiotic agents.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus modulating biochemical pathways relevant in disease states.

- Anticancer Properties : Some benzenesulfonamides have shown promise in cancer research by inhibiting tumor growth or inducing apoptosis in cancer cells .

Synthesis and Chemical Reactions

The synthesis of N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-benzenesulfonamide typically involves multi-step processes that may include:

- Formation of the Sulfonamide : Reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions.

- Introduction of Morpholine : The morpholine ring can be introduced through nucleophilic substitution reactions.

- Methoxy Group Installation : Methoxy groups can be added via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Medicinal Chemistry

The compound's structural features make it a candidate for further investigation in drug development. Its potential as a therapeutic agent can be explored through:

- In vitro Studies : Assessing the compound's efficacy against various microbial strains or cancer cell lines.

- In vivo Models : Testing for pharmacokinetics and toxicity profiles in animal models to evaluate safety and effectiveness.

Material Science

Due to its unique chemical properties, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-benzenesulfonamide may also find applications in material science:

- Polymer Chemistry : As a building block for synthesizing new polymers with enhanced properties.

- Catalysis : Investigating its role as a catalyst in organic reactions due to the presence of functional groups that can facilitate catalytic processes.

Mécanisme D'action

The mechanism of action of Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-: Lacks the methoxy groups, leading to different chemical properties and reactivity.

Benzenesulfonamide, N-(3-(4-piperidinyl)propyl)-2,3,4-trimethoxy-: Contains a piperidine ring instead of a morpholine ring, affecting its biological activity and interactions.

Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trihydroxy-: Contains hydroxyl groups instead of methoxy groups, leading to different solubility and reactivity.

Uniqueness

Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- is unique due to the presence of both the morpholine ring and the trimethoxybenzene moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- is a complex organic compound belonging to the class of sulfonamides. Its molecular formula is with a molar mass of approximately 374.45 g/mol. The compound features a benzenesulfonamide moiety with trimethoxy groups and a morpholine ring, which contribute to its structural complexity and potential biological activity .

Structural Characteristics

The structural features of N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-benzenesulfonamide are significant for its biological activity. The presence of the morpholine ring enhances solubility and may influence interactions with biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molar Mass | 374.45 g/mol |

| Functional Groups | Benzenesulfonamide, Trimethoxy, Morpholine |

General Properties

Benzenesulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The specific biological activity of N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-benzenesulfonamide is still under investigation but is expected to be influenced by its unique structural components .

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated various benzenesulfonamide derivatives for their antimicrobial properties. The derivatives showed varying degrees of effectiveness against bacteria such as E. coli and S. aureus. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

- Anti-inflammatory Effects :

-

Cardiovascular Impact :

- Research on related benzenesulfonamides has shown that they can influence perfusion pressure and coronary resistance in isolated rat heart models. For example, a derivative was found to decrease perfusion pressure in a time-dependent manner compared to controls . This suggests potential applications in managing cardiovascular conditions.

The mechanisms by which benzenesulfonamides exert their biological effects include:

- Calcium Channel Interaction : Some studies suggest that benzenesulfonamides may act as calcium channel inhibitors, influencing cardiovascular dynamics .

- Inflammatory Pathway Modulation : Compounds have been observed to inhibit key inflammatory pathways, potentially making them useful in treating inflammatory diseases .

Future Directions

Further research is warranted to fully characterize the biological activity of N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy-benzenesulfonamide. Investigations should focus on:

- In vitro and in vivo studies to elucidate specific pathways affected by this compound.

- Structure-activity relationship (SAR) studies to optimize its efficacy and reduce potential side effects.

- Clinical trials to assess its therapeutic potential in humans.

Propriétés

IUPAC Name |

2,3,4-trimethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O6S/c1-21-13-5-6-14(16(23-3)15(13)22-2)25(19,20)17-7-4-8-18-9-11-24-12-10-18/h5-6,17H,4,7-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHDBQAOCNZGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145931 | |

| Record name | Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103595-52-4 | |

| Record name | Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103595524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-(3-(4-morpholinyl)propyl)-2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.